N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
“N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound containing two thiophene rings, a pyridine ring, and a sulfonamide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Pyridine is a six-membered ring with five carbon atoms and a nitrogen atom. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene, pyridine, and sulfonamide groups. The electronic properties of these groups could potentially influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the electronic properties of the thiophene, pyridine, and sulfonamide groups. For example, the nitrogen in the pyridine ring and the sulfur in the sulfonamide group could potentially act as nucleophiles in certain reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could potentially increase the compound’s water solubility compared to compounds containing only hydrocarbon rings .
Scientific Research Applications
Antiproliferative Agents
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide and its derivatives have been explored for their potential as antiproliferative agents. Research by Bashandy et al. (2014) involved the synthesis of various sulfonamide derivatives, including those with pyridine and thiophene moieties, for evaluation against human breast cancer cell lines. Their findings indicated certain compounds had higher antiproliferative activity compared to known drugs like doxorubicin. This suggests a significant potential in cancer treatment research (Bashandy et al., 2014).
Environmental and Biological Sciences
Sulfonamides with pyridine and thiophene structures have been used in developing probes for detecting toxic benzenethiols and biologically active aliphatic thiols. Wang et al. (2012) designed a fluorescent probe that could discriminate thiophenols over aliphaticthiols, demonstrating its application in sensing thiophenols in environmental and biological sciences (Wang et al., 2012).
Synthesis Techniques
Efficient synthesis methods for producing sulfonamides with pyridine and thiophene moieties have been developed. Zhiyou et al. (2015) described a one-pot, water-promoted method for synthesizing biphenyl-4-sulfonamides, highlighting the importance of these compounds in various applications (Zhiyou et al., 2015).
Antibacterial Agents
Explorations into the antibacterial properties of sulfonamide derivatives, including those with pyridine and thiophene structures, have been conducted. Azab et al. (2013) synthesized new heterocyclic compounds containing sulfonamido moieties, demonstrating significant antibacterial activities (Azab et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S3/c17-21(18,12-3-1-6-15-9-12)16-14(11-5-8-19-10-11)13-4-2-7-20-13/h1-10,14,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIORUTYGOSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-yl(thiophen-3-yl)methyl)pyridine-3-sulfonamide |
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